molecular formula C17H23NO3 B027388 rac 7-Methoxy Propranolol

rac 7-Methoxy Propranolol

Cat. No.: B027388
M. Wt: 289.4 g/mol
InChI Key: SHLYYDPCAGPWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propranolol, one of the first β-blockers used in cardiovascular medicine, inhibits β1-, β2-, and β3-adrenergic receptors with log KD values of -8.16, -9.08, and -6.93, respectively. Ring-hydroxylated isomers of propranolol also antagonize β-adrenergic receptors and demonstrate potent vasodilator activity. rac-7-methoxy Propranolol is an intermediate for the preparation of rac-7-hydroxy propranolol.

Biochemical Analysis

Biochemical Properties

rac 7-Methoxy Propranolol interacts with various enzymes and proteins. Studies suggest that the position of the hydroxyl group on Propranolol hydrochloride is very important in its effectiveness as a β-adrenergic antagonist . In addition, Propranolol Hydrochloride blocks the binding of endogenous catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor .

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with β-adrenergic receptors. By blocking these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its effectiveness as a β-adrenergic antagonist is attributed to its ability to block the binding of endogenous catecholamines to the β-adrenergic receptor .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Propranolol, a related compound, has been studied in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to the β-adrenergic system. It is known that propranolol undergoes three main metabolic pathways: naphthyl hydroxylation, N-desisopropylation, and side-chain glucuronidation .

Transport and Distribution

Propranolol, a related compound, is known to be transported and distributed within cells and tissues .

Properties

IUPAC Name

1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYYDPCAGPWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
rac 7-Methoxy Propranolol
Reactant of Route 4
rac 7-Methoxy Propranolol
Reactant of Route 5
Isopropyl 4-methylbenzenesulfonate
rac 7-Methoxy Propranolol

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